molecular formula C18H19N3O4 B11061243 Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate

Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No.: B11061243
M. Wt: 341.4 g/mol
InChI Key: IGFRNMOAGCVXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and an ethyl acetate group, which contributes to its chemical properties and reactivity.

Preparation Methods

The synthesis of ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and environmental sustainability. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity .

Scientific Research Applications

ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE include other pyrazolopyrimidine derivatives, such as:

  • ETHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PROPIONATE
  • METHYL 2-[2-(METHOXYMETHYL)-7-OXO-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]ACETATE

These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2-[2-(methoxymethyl)-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate

InChI

InChI=1S/C18H19N3O4/c1-3-25-16(23)10-13-9-15(22)21-18(19-13)17(14(20-21)11-24-2)12-7-5-4-6-8-12/h4-9,20H,3,10-11H2,1-2H3

InChI Key

IGFRNMOAGCVXLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.